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Compound of Interest

Compound Name: Tersolisib

Cat. No.: B10862097

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers utilizing Tersolisib (STX-478) in preclinical mouse studies. The focus is
on optimizing dosage to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQS)

Q1: What is Tersolisib and what is its mechanism of action?

Tersolisib (also known as STX-478) is an orally bioavailable, allosteric inhibitor that selectively
targets mutant forms of phosphoinositide 3-kinase alpha (PI3Ka), particularly the H1047X
mutation.[1] By selectively inhibiting the mutated PI3Ka, Tersolisib aims to block the activation
of the PISK/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to
tumor cell growth and survival.[1] Its selectivity for the mutant form is expected to result in a
better safety profile compared to pan-PI3K inhibitors.[1]

Q2: What are the common toxicities associated with PI3Ka inhibitors in mice?

PI13Ka inhibitors, as a class, are associated with a range of on-target toxicities due to the role of
the PI3K pathway in normal physiological processes. The most common adverse effects
observed in preclinical and clinical studies include:

o Hyperglycemia: Inhibition of PI3Ka can interfere with insulin signaling, leading to elevated
blood glucose levels.
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e Rash: Dermatologic toxicities, often presenting as a maculopapular rash, are frequently
observed.

o Diarrhea: Gastrointestinal disturbances are a common side effect.
o Stomatitis: Inflammation and sores in the mouth can occur.
o Fatigue: A general feeling of tiredness and lack of energy.

Q3: How does the toxicity profile of Tersolisib compare to other PI3Ka inhibitors like alpelisib

in mice?

Preclinical studies in mice have shown that Tersolisib has a more favorable toxicity profile
compared to the pan-PI3Ka inhibitor alpelisib. Notably, Tersolisib treatment was not
associated with significant changes in glucose levels or body weight, whereas alpelisib caused
overt insulin resistance.[2] Clinical data from a phase 1/2 trial of STX-478 also reported a
favorable safety profile, with no significant increases in hyperglycemia, severe diarrhea,
mucositis, or rash.[3]

Q4: What is a recommended starting dose for Tersolisib in mouse xenograft models?

Based on published preclinical data, oral administration of Tersolisib at doses of 30 mg/kg and
100 mg/kg, given once daily, has been shown to dose-dependently reduce tumor volume in a
CAL-33 xenograft mouse model. A dose of 100 mg/kg of STX-478 showed efficacy similar to 50
mg/kg of alpelisib in reducing tumor volume. Researchers should perform a dose-range finding
study to determine the optimal dose for their specific mouse model and experimental goals.

Q5: What are the dose-limiting toxicities observed with Tersolisib?

In a phase 1 clinical trial, the dose-limiting toxicities observed at a dose of 160 mg were
myalgia (muscle pain) and paresthesia (tingling or numbness), which were reversible upon
cessation of the drug. The maximum tolerated dose (MTD) in this human trial was determined
to be 100 mg daily. While direct dose translation is not possible, this suggests that neurological
and muscular adverse effects should be monitored at higher doses in mice.
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Issue 1: Hyperglycemia Observed in Treated Mice

o Problem: Mice treated with Tersolisib exhibit elevated blood glucose levels.

e Possible Cause: Although less common with Tersolisib compared to other PI3Ka inhibitors,
individual animal sensitivity or higher doses might lead to hyperglycemia.

e Troubleshooting Steps:

o Confirm Hyperglycemia: Measure fasting blood glucose levels. A significant increase
compared to the vehicle-treated control group confirms hyperglycemia.

o Dose Reduction: Consider reducing the dose of Tersolisib in subsequent experiments.

o Intermittent Dosing: Explore an intermittent dosing schedule (e.g., dosing every other day)
to allow for recovery of normal glucose homeostasis.

o Supportive Care: Ensure animals have free access to water to prevent dehydration.

o Monitor Body Weight: Track body weight closely as significant weight loss can be an
indicator of severe toxicity.

Issue 2: Dermatologic and Other Physical Signs of
Toxicity

» Problem: Mice display signs of toxicity such as rash, ruffled fur, lethargy, or significant weight
loss.

o Possible Cause: These are potential, though less frequent, side effects of Tersolisib, or
could indicate that the administered dose is too high for the specific mouse strain or model.

e Troubleshooting Steps:

o Systematic Observation: Perform daily clinical observations and record any abnormalities
using a scoring system (see Experimental Protocols).

o Body Weight Monitoring: Weigh mice at least twice a week. A body weight loss of more
than 15-20% is a common endpoint for euthanasia.
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o Dose Adjustment: Reduce the dose or consider an alternative dosing schedule.

o Pathological Analysis: At the end of the study, perform gross necropsy and
histopathological analysis of key organs (liver, kidneys, spleen, etc.) to identify any target
organ toxicity.

Data Presentation

Table 1. Comparative Effects of Tersolisib (STX-478) and Alpelisib on Glucose Metabolism in
BALB/c Nude Mice

Change in . Oral Glucose
Dose (mglkg, . Insulin
Treatment . Fasting Tolerance Test
p.o., daily for 5 Tolerance Test
Group Plasma (OGTT)
days) (ITT) Outcome
Glucose Outcome
) No significant Normal glucose Normal glucose
Vehicle - )
change disposal tolerance
o No significant
o o No significant ]
Tersolisib (STX- No significant ) change in
100 change in
478) change ] glucose
glucose disposal
tolerance
o Non-statistically
. Non-statistically o
Tersolisib (STX- o significant
300 significant ] ] Not reported
478) ] increase in
increase
glucose AUC
Dose-dependent  Dose-dependent
Alpelisib 50 Not reported reduction in reduction in

glucose disposal

glucose disposal

Data summarized from a preclinical study in non-tumor-bearing female BALB/c nude mice.

Table 2: Body Weight Changes in CAL-33 Xenograft-Bearing Mice Treated with Tersolisib
(STX-478) and Alpelisib
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Mean Body Weight Change

Treatment Group Dose (mglkg, p.o., daily)

over 28 days
Vehicle - Slight increase
Tersolisib (STX-478) 30 No significant change
Tersolisib (STX-478) 100 No significant change
Alpelisib 20 No significant change
Alpelisib 50 Slight decrease

Data summarized from a preclinical study in female BALB/c nude mice bearing CAL-33
xenografts.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Limit Test and
Dose-Range Finding)

This protocol is adapted from OECD Guideline 420 and FDA guidelines.

» Animals: Use healthy, young adult mice (e.g., BALB/c or CD-1), typically 8-12 weeks old.
Use a single sex, preferably females as they are often more sensitive.

e Housing: House animals in standard conditions with a 12-hour light/dark cycle and controlled
temperature and humidity. Provide ad libitum access to food and water, except for the pre-
dosing fasting period.

o Fasting: Fast animals for 3-4 hours before oral administration of Tersolisib.

» Dose Preparation: Prepare Tersolisib in a suitable vehicle (e.g., 0.5% methylcellulose with
0.2% Tween 80 in sterile water). Ensure the solution is homogenous.

» Dose Administration (Oral Gavage):

o Weigh each mouse immediately before dosing to calculate the exact volume to be
administered.
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o Administer a single dose of Tersolisib via oral gavage using a ball-tipped gavage needle.
The volume should generally not exceed 10 mL/kg (0.2 mL for a 20g mouse).

o Start with a limit dose (e.g., 2000 mg/kg) in a small group of animals (n=3-5). If no
mortality or severe toxicity is observed, the LD50 is considered to be above this dose.

o For dose-range finding, use at least 3-4 dose levels with 3-5 mice per group.

e Post-Dosing Observation:

o Observe animals continuously for the first 30 minutes, then periodically for the first 24
hours, with special attention during the first 4 hours.

o Continue daily observations for a total of 14 days.

o Record clinical signs of toxicity including changes in skin and fur, eyes, mucous
membranes, respiratory, circulatory, autonomic and central nervous systems, and
somatomotor activity and behavior pattern.

o Record body weight on days 0, 7, and 14.

o Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and
perform a gross necropsy.

Protocol 2: Subchronic Oral Toxicity Study (28-Day
Repeated Dose)

This protocol is based on FDA guidelines for subchronic toxicity studies.

e Animals and Housing: Similar to the acute toxicity study, but use a larger number of animals
(e.g., 10 mice per sex per group).

e Dose Groups: Include a control group (vehicle only) and at least three dose levels of
Tersolisib. The highest dose should induce some signs of toxicity but not significant
mortality, the lowest dose should not show any adverse effects, and the intermediate dose
should elicit minimal toxic effects.
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o Dose Administration: Administer Tersolisib or vehicle daily via oral gavage for 28
consecutive days.

e Observations:
o Clinical Signs: Observe animals daily for any signs of toxicity.
o Body Weight and Food Consumption: Record body weight and food consumption weekly.

o Hematology and Clinical Chemistry: Collect blood samples at the end of the study (and
potentially at an interim time point) for analysis of hematological and clinical chemistry
parameters (e.g., complete blood count, liver enzymes, kidney function tests, glucose).

o Pathology:

[e]

At the end of the 28-day period, euthanize all animals.

[e]

Conduct a full gross necropsy on all animals.

o

Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).

[¢]

Preserve organs and tissues in formalin for histopathological examination.

Mandatory Visualizations
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tersolisib.
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Caption: Experimental workflow for an acute oral toxicity study of Tersolisib in mice.
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Caption: Experimental workflow for a 28-day subchronic oral toxicity study.
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 To cite this document: BenchChem. [Technical Support Center: Optimizing Tersolisib Dosage
in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10862097#optimizing-tersolisib-dosage-to-minimize-
toxicity-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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